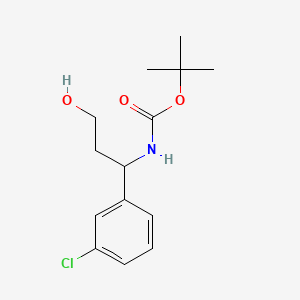

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

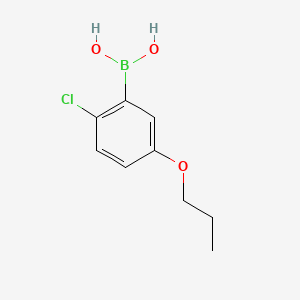

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is a white solid that is soluble in organic solvents such as methanol and ethanol.

Applications De Recherche Scientifique

Asymmetric Synthesis and Biocatalysis

One significant application involves the asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, using microbial reductases. This process is crucial for producing antidepressant drugs with high enantioselectivity. The study by Choi et al. (2010) demonstrates the use of Saccharomyces cerevisiae reductase to exclusively generate the (S)-alcohol form of 3-chloro-1-phenyl-1-propanol, highlighting the potential of enzymes in the asymmetric synthesis of chiral compounds related to 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol Choi et al., 2010.

Thermodynamics and Solubility Studies

The solubility of related compounds, such as Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, in various solvents has been extensively studied, providing insights into the thermodynamic properties and solubility behavior of amino acid derivatives. Fan et al. (2016) used a gravimetric method to explore the solubility of this compound in different solvents, offering valuable data for the formulation and design of pharmaceuticals and chemicals Fan et al., 2016.

Polymorphism and Crystal Engineering

Research on polymorphism, as seen in compounds like bupropion hydrobromide propanol hemisolvate, reveals the intricate details of molecular conformations and their implications for drug formulation and stability. The study by Liu et al. (2011) on bupropion hydrobromide showcases the importance of understanding molecular and crystal structure for developing effective pharmaceuticals Liu et al., 2011.

Enantiopure Compound Synthesis

The synthesis of enantiopure compounds, such as (1S,2R)-Ephenamine, is crucial for the pharmaceutical industry. These compounds serve as chiral auxiliaries, ligands, and intermediates in drug synthesis. Velho and Martins (2020) highlighted methods for synthesizing enantiopure N-Boc-protected amino alcohols, demonstrating the value of chiral purity in pharmaceutical chemistry Velho & Martins, 2020.

Hydrogen Bonding in Molecular Structures

The study of hydrogen bonding and polymorphism in amino alcohol salts, as investigated by Podjed and Modec (2022), provides essential knowledge for designing molecular structures with specific properties. Their research into amino alcohols reacted with quinaldinic acid showcases the diversity of molecular interactions and their potential applications in material science and pharmaceuticals Podjed & Modec, 2022.

Propriétés

IUPAC Name |

tert-butyl N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFZBXMBURWPTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857257 |

Source

|

| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol | |

CAS RN |

1314406-54-6 |

Source

|

| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

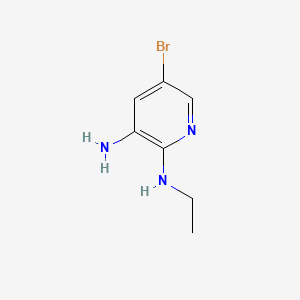

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)